The table below summarizes the basic chemical identification and calculated physical properties of this compound from a commercial database [1]. Please note that the physical properties (density, boiling point, flash point) are listed as calculated values, not experimental measurements.
| Property | Description |
|---|---|
| Name | This compound [1] |
| CAS Registry Number | 18058-50-9 [1] |
| Synonyms | 6-Methyl-1-Oxo-3,4,6,7-Tetrahydropyrano[4,3-D]Pyridine-5-Carboxaldehyde; 1-Keto-6-Methyl-3,4,6,7-Tetrahydropyrano[4,3-D]Pyridine-5-Carbaldehyde [1] |
| Molecular Formula | C10H11NO3 [1] |
| Molecular Weight | 193.20 g/mol [1] |
| SMILES | CC1NC=C2C(=C1C=O)CCOC2=O [1] |
| InChI | 1S/C10H11NO3/c1-6-9(5-12)7-2-3-14-10(13)8(7)4-11-6/h4-6,11H,2-3H2,1H3 [1] |
| InChIKey | GLNRAZLQBMAROT-UHFFFAOYSA-N [1] |
| Density | 1.274 g/cm³ (Cal.) [1] |
| Boiling Point | 441°C at 760 mmHg (Cal.) [1] |
| Flash Point | 220.509°C (Cal.) [1] |
Given the scarcity of recent data on this compound, constructing a comprehensive review will require a systematic approach. The following diagram outlines a suggested workflow, from initial literature gathering to the final synthesis of your review.
A proposed workflow for conducting a systematic literature review on this compound.
This workflow is based on established academic methodology [2]. The process involves searching for literature, evaluating sources, identifying key themes and gaps in the research, and finally structuring and writing the review.
To build upon the basic chemical data and create your technical guide, I suggest the following steps:
Although a dedicated guide for Gentioflavine was not located, the general process for analyzing a phytochemical compound is well-established. The following workflow, built from standard methodologies [1] [2], outlines the key stages from plant material to compound characterization. You can adapt this framework specifically for this compound.
General workflow for the phytochemical analysis of a plant compound.
Here are detailed methodologies for key experiments in phytochemical analysis, which can be directly applied to the study of this compound.
The extraction is the first critical step in isolating compounds from plant tissue [3] [2].
This qualitative analysis identifies the main classes of compounds present in a crude extract [2].
Advanced techniques are used to separate, identify, and quantify specific compounds like this compound.
High-Performance Liquid Chromatography (HPLC-DAD) [3]:
Gas Chromatography-Mass Spectrometry (GC-MS) [3]:
The table below summarizes the primary techniques used in phytochemical profiling for a research context like the one described for Rumex vesicarius [3].
| Technique | Acronym | Primary Application | Key Outcome |
|---|---|---|---|
| High-Performance Liquid Chromatography with Diode-Array Detection [3] | HPLC-DAD | Separation & quantification of phenolic compounds. | Identified & quantified 16 phenolic compounds. |
| Gas Chromatography-Mass Spectrometry [3] | GC-MS | Profiling of volatile & semi-volatile compounds (e.g., fatty acids). | Revealed 12 compounds, predominantly linoleic acid. |
| Inductively Coupled Plasma Mass Spectrometry [3] | ICP-MS | Elemental analysis & mineral content quantification. | Measured high concentrations of iron and calcium. |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Not explicitly detailed in results, but a standard tool for molecular mass determination and identification. | Commonly used for precise mass measurement of compounds. |
When applying these protocols, it is important to note that modern scientific philosophy emphasizes embracing uncertainty over simply chasing reproducibility [4]. A more productive approach for your research on this compound would be to:
Given the lack of specific data in the search results, I suggest the following path forward:
The following diagram illustrates the typical integrated workflow for elucidating the structure of a natural product like gentioflavine, combining the strengths of LC-MS and NMR spectroscopy.
Integrated LC-MS/NMR workflow for compound identification.
While the exact protocols for this compound are unavailable, the table below outlines the standard experiments you would need to perform for complete structural characterization, based on current metabolomics practices [1] [2].
| Technique | Key Experiments & Purpose | Critical Outputs for Structure Elucidation |
|---|
| Mass Spectrometry (MS) | • High-Resolution MS (HRMS): Determines exact molecular mass and formula. • Tandem MS (MS/MS): Reveals fragment ions for structural pieces. | Molecular formula; Fragment ion patterns suggesting key substructures. | | Nuclear Magnetic Resonance (NMR) | • ¹H NMR: Identifies proton environments and count. • ¹³C NMR: Identifies all carbon atom types. • 2D Experiments (HSQC, HMBC, COSY): Maps atom-to-atom connectivity. | Proton chemical shifts, J-couplings; Carbon chemical shifts; Proton-proton and carbon-proton connectivity maps. |
The name "Gentioflavine" suggests a relationship with the Gentiana genus (known as Longdan in Traditional Chinese Medicine) and a flavonoid compound. The table below summarizes the key subjects identified in the literature that can help orient your investigation.
| Subject | Relevance & Key Findings | Traditional Context & Modern Research |
|---|
| Gentiana scabra [1] [2] [3] | A primary source of "Longdan," used for millennia. Research focuses on iridoids/secoiridoids (e.g., gentiopicroside) for anti-inflammatory and gastric treatments [2]. Modern studies confirm its anti-atherosclerotic potential [1]. | Historical Use: Used for over 2000 years in TCM for inflammation, anorexia, indigestion, and gastric infections [2].
Modern Research: Effects on macrophages and foam cell formation, with mechanisms involving ERK signaling pathway inhibition [1]. | | Amentoflavone [4] | A common biflavonoid (apigenin dimer) found in over 120 plants, including some used in TCM. It is a marked bioactive compound with a wide range of well-documented pharmacological effects. | Historical Use: Present in plants used for thousands of years in TCM (e.g., Ginkgo biloba, Selaginella) [4].
Modern Research: Extensive studies on anti-oxidant, anti-inflammatory, anti-viral, and neuropharmacological effects. Used as a quality control marker for the TCM "Juanbai" [4]. | | Petiveria alliacea [5] | An example of a plant with long-standing traditional use for CNS disorders, whose effects are now attributed to various compounds, including flavonoids. | Historical Use: Used in folk medicine for its effects on the central nervous system (e.g., sedative, anticonvulsant) and in religious ceremonies [5].
Modern Research: Validated for anxiolytic, antidepressant, and anti-seizure activities. Phytochemical studies have identified flavonoids among its active metabolites [5]. |
While not on "this compound," the available literature provides robust examples of the experimental approaches used to validate traditional medicines, focusing on Gentiana scabra and flavonoid research.
One study screened over 30 Chinese herbs and found that an extract of Gentiana scabra reduced the uptake of oxidized LDL in human THP-1 macrophages, a key process in atherosclerosis [1].
| Experimental Variable | Result / Outcome | Significance / p-value |
|---|---|---|
| OxLDL Uptake | Effectively reduced by Gentiana scabra | p < 0.05 vs. OxLDL control [1] |
| SR-A Protein Expression | Significantly decreased by Gentiana scabra | p < 0.05 vs. control [1] |
| ERK Phosphorylation | Reduced in a dose-dependent manner | p < 0.05 vs. control [1] |
The following diagram illustrates the logical flow and key findings of this study's mechanism of action investigation:
Mechanism of Gentiana scabra in suppressing foam cell formation, a key step in atherosclerosis.
Research on Petiveria alliacea, which contains flavonoids, demonstrates standard protocols for evaluating neuropharmacological effects [5].
Based on the findings, here are some suggestions to guide your continued investigation into "this compound":
Initial pharmacological screening is a multi-stage process designed to systematically evaluate a compound's biological activity and therapeutic potential [1]. The general workflow progresses from target-based or phenotypic assays in vitro to more complex in vivo models.
The following diagram outlines the key stages in this rigorous process:
General drug screening workflow.
For this compound, the screening strategy would typically involve the following types of assays, moving from simple to complex systems.
| Screening Stage | Protocol / Assay Type | Key Measured Outcomes |
|---|---|---|
| Primary Screening | Target-Based HTS [1]: Assays against a panel of molecular targets (e.g., enzymes, receptors). | Activity (%) at a standard concentration (e.g., 10 µM); identifies initial "Hits". |
| Phenotypic Screening [1]: Assays on cells or tissues to observe a physiological effect. | Observed biological effect (e.g., inhibition of inflammation, cell death). | |
| Hit Confirmation | Dose-Response Assays [1]: | IC50/EC50 (potency), Efficacy (maximal effect). |
| Selectivity & Specificity Profiling [1]: Counter-screens against related targets. | Selectivity index; identifies off-target effects. | |
| Lead Characterization | Cellular & Mechanism-of-Action [1]: Deeper investigation into the compound's action in cells. | Pathway analysis, gene/protein expression changes, apoptosis, etc. |
| ADME/PK Studies [1]: In vitro and initial in vivo studies on Absorption, Distribution, Metabolism, and Excretion/Pharmacokinetics. | Bioavailability, half-life, metabolic stability, plasma protein binding. | |
| Preclinical Efficacy | In Vivo Animal Models [1]: Testing in disease-specific animal models. | Proof-of-concept efficacy, therapeutic dose range, in vivo potency. |
Given its natural product origin, a dual approach is often effective. The diagram below illustrates a potential screening strategy.
Proposed dual-path screening strategy.
The general process for developing an HPLC method involves several key stages, from initial scouting to final validation. The flowchart below outlines this workflow.
Here are detailed methodologies for the key experiments in the workflow.
Proper sample preparation is central to a successful analysis [1]. The goal is to provide a reproducible and homogenous solution that is relatively free of interferences and will not damage the HPLC column [2].
This is the most time-consuming phase, aimed at achieving the best resolution, speed, and reproducibility [1]. The following table summarizes the key parameters to optimize.
Table 1: Key Parameters for HPLC Method Optimization
| Parameter | Goal | Optimization Strategy |
|---|---|---|
| Column Stationary Phase | Select a column with appropriate selectivity. | Start with a C18 (ODS) column (e.g., 150 mm x 4.6 mm, 5 µm). If results are unsatisfactory, scout other chemistries (C8, phenyl, polar-embedded) [2] [3]. |
| Mobile Phase & Retention (k) | Achieve adequate retention for all peaks. | Adjust the organic solvent ratio (%B). Aim for retention factors (k) between 2 and 10 for all analytes of interest [4]. |
| Selectivity (α) | Resolve critical pairs of peaks. | Vary the type of organic solvent (acetonitrile vs. methanol), mobile phase pH (using buffers like phosphate or formate), and column temperature. Even small changes can significantly alter selectivity [4] [5]. |
| Efficiency (N) | Obtain sharp, symmetrical peaks. | Use columns with smaller particle sizes (e.g., 3 µm or sub-2 µm), reduce system extra-column volume, and ensure the sample solvent is compatible with the mobile phase [4]. |
After developing and optimizing the method, a formal validation process is required to verify it is fit for purpose [1] [5]. The following table outlines the typical validation parameters.
Table 2: Key HPLC Method Validation Parameters as per ICH Guidelines
| Validation Parameter | Objective | Typical Requirement |
|---|---|---|
| Specificity | Confirm the method can accurately measure the analyte in the presence of other components. | Chromatogram shows baseline resolution of this compound from any known impurities or matrix peaks [5] [6]. |
| Linearity & Range | Demonstrate that the test results are directly proportional to analyte concentration. | A correlation coefficient (R²) > 0.999 over a specified range (e.g., 50-150% of target concentration) [5]. |
| Accuracy | Determine the closeness of the measured value to the true value. | Recovery of 98-102% for the drug substance [5]. |
| Precision | Establish the degree of scatter in a series of measurements. | Relative Standard Deviation (RSD) < 2.0% for repeatability of the analyte peak [5]. |
| Robustness | Evaluate the method's capacity to remain unaffected by small, deliberate variations in parameters. | The method should withstand small changes in (±0.1 pH units, ±2°C temperature, ±10% organic composition) without significant impact [1] [6]. |
| LOD/LOQ | Determine the lowest amount of analyte that can be detected or quantified. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ [5]. |
1. Scope and Principle This method describes the quantification of Gentioflavine in crude plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The analyte is separated from other extract components on a reversed-phase C18 column and detected based on its UV absorption. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from certified this compound standards [1].
2. Chemicals, Standards, and Materials
3. Instrumentation and HPLC Conditions The following conditions can serve as a starting point for method development and optimization [4].
Table 1: Recommended HPLC Conditions
| Parameter | Specification |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid |
| Gradient Program | 0 min: 10% B; 0-15 min: 10% → 50% B; 15-16 min: 50% → 95% B; 16-18 min: 95% B; 18-20 min: 95% → 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm (to be confirmed based on spectrum of standard) |
| Run Time | 20 minutes |
4. Sample and Standard Preparation
5. Experimental Workflow The entire process, from sample preparation to data analysis, can be visualized as follows:
6. Data Analysis and Quantification
Concentration = (C_calc × V × D) / W
Where:C_calc = Concentration from calibration curve (µg/mL)V = Volume of extract (mL)D = Dilution factorW = Weight of crude plant material (mg)Table 2: Example Calibration Curve and Validation Data
| Parameter | Target Value |
|---|---|
| Calibration Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (RSD %) | < 2% for retention time, < 5% for peak area |
| Accuracy (% Recovery) | 85-115% |
Developing a robust HPLC method requires systematic optimization. The following diagram outlines the key decision points and steps.
Analytical method validation is the fundamental process of demonstrating that an analytical procedure is suitable for its intended use and provides reliable results for assessing the identity, strength, quality, purity, and potency of pharmaceutical compounds. For Gentioflavine, a bioactive flavonoid with potential therapeutic applications, establishing a validated analytical method is crucial for ensuring accurate quantification and quality control throughout drug development and manufacturing processes. This comprehensive document provides detailed application notes and protocols for the validation of analytical methods specifically developed for this compound, following regulatory guidelines from ICH, FDA, and other international bodies [1].
The validation process confirms that the analytical method exhibits appropriate performance characteristics for the analysis of this compound in various matrices, including bulk drug substance, formulated products, and stability samples. Method validation is not merely a regulatory requirement but an essential scientific practice that ensures the generation of reliable, consistent, and meaningful data that can be trusted for making critical decisions regarding product quality and patient safety [1] [2].
Analytical method validation for pharmaceuticals is mandated by various regulatory authorities worldwide and must conform to established scientific standards. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1), provide the primary framework for validation activities, with a forthcoming update (ICH Q2(R2)) expected to expand guidance on advanced analytical techniques [1]. Additionally, the United States Food and Drug Administration (FDA) outlines requirements in Title 21 of the Code of Federal Regulations (CFR Parts 210 and 211), while the European Medicines Agency (EMA) includes similar provisions in its Good Manufacturing Practices (GMP) Guide Annex 15 [1].
These regulations collectively emphasize that manufacturers bear the ultimate responsibility for ensuring product quality, safety, and efficacy through adequately validated analytical methods. The principle of "fit for purpose" guides the extent of validation required, with the methodology being appropriate for the specific analytical application and the criticality of the data generated [1].
According to ICH Q2(R1), the following validation parameters should be considered based on the type of analytical method being validated [1]:
For this compound analytical method validation, specific acceptance criteria must be established and verified through controlled experiments. The following sections provide detailed parameters, protocols, and acceptance criteria for each validation characteristic.
Table 1: Validation Parameters and Acceptance Criteria for this compound
| Validation Parameter | Experimental Approach | Acceptance Criteria |
|---|---|---|
| Specificity | Compare chromatograms of blank, placebo, standard, and sample solutions; forced degradation studies | No interference from placebo, impurities, or degradation products at retention time of this compound |
| Linearity | Prepare and analyze 5-8 concentrations across specified range (50-150% of target concentration) | Correlation coefficient (r²) ≥ 0.999; y-intercept statistically insignificant |
| Range | Established from linearity data | Where precision, accuracy, and linearity are acceptable |
| Accuracy | Spike placebo with known amounts of this compound at 80%, 100%, 120% of target concentration (n=3 each) | Mean recovery 98-102%; RSD ≤ 2.0% |
| Precision (Repeatability) | Analyze six independent preparations at 100% of test concentration | RSD ≤ 2.0% |
| Intermediate Precision | Different analyst, different day, different instrument (n=6 each) | Overall RSD ≤ 2.0% between two sets |
| Detection Limit (LOD) | Based on signal-to-noise ratio or standard deviation of response | Signal-to-noise ratio ≥ 3:1 |
| Quantitation Limit (LOQ) | Based on signal-to-noise ratio or standard deviation of response | Signal-to-noise ratio ≥ 10:1; Precision RSD ≤ 5% |
| Robustness | Deliberate variations in method parameters (pH, temperature, flow rate, etc.) | Method remains unaffected by small variations (all system suitability criteria met) |
Table 2: System Suitability Requirements for this compound HPLC Method
| Parameter | Requirement | This compound Typical Values |
|---|---|---|
| Theoretical plates | > 2000 | > 4000 |
| Tailing factor | ≤ 2.0 | ≤ 1.5 |
| Relative Standard Deviation (RSD) | ≤ 2.0% for replicate injections | ≤ 1.0% |
| Resolution | > 2.0 from closest eluting peak | > 3.0 |
| Capacity factor (k') | > 2.0 | 4.5-6.5 |
Objective: To demonstrate that the method is able to quantify this compound unequivocally in the presence of other components, including impurities, degradation products, and matrix components [1].
Materials:
Procedure:
Prepare the following solutions:
Inject each solution into the chromatographic system following the established method conditions.
Compare chromatograms to verify that:
Forced degradation studies: Subject this compound standard and product to stress conditions including acid hydrolysis, base hydrolysis, oxidative stress, thermal stress, and photolytic stress. Analyze stressed samples to demonstrate that the method can separate this compound from its degradation products.
Acceptance Criteria: The blank and placebo solutions should not show any significant interference (typically ≤ 0.5% of target analyte peak) at the retention time of this compound. For forced degradation studies, peak purity of this compound should be confirmed, and the method should be able to resolve degradation products from the main peak [2].
Objective: To demonstrate that the analytical method produces results that are directly proportional to the concentration of this compound in the sample within a given range [1] [2].
Procedure:
Acceptance Criteria: The correlation coefficient (r) should be not less than 0.999. The y-intercept should not be statistically significantly different from zero (p > 0.05). The residual plot should show random scatter about zero [2] [3].
Objective: To demonstrate the closeness of agreement between the value accepted as a true value or reference value and the value found [1] [2].
Procedure:
Acceptance Criteria: The mean recovery should be between 98% and 102% at each level, with RSD not more than 2.0% [2] [3].
Objective: To demonstrate the precision of the method under normal operating conditions over a short time interval [1] [2].
Procedure:
Acceptance Criteria: The RSD for the six assay results should not be more than 2.0% [2] [3].
Objective: To demonstrate the precision of the method when the analysis is performed by different analysts, on different days, or with different instruments [1] [2].
Procedure:
Acceptance Criteria: The RSD for the combined twelve determinations should not be more than 2.0%. There should be no statistically significant difference between the results obtained by the two analysts (p > 0.05 by t-test) [2] [3].
Objective: To demonstrate the stability of this compound in solution during the analytical procedure [3].
Procedure:
Acceptance Criteria: The % difference from the initial value should be within ±2.0% for all time points [3].
For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended based on the compound's chemical properties. The following equipment specifications are suggested:
Table 3: Recommended HPLC Conditions for this compound Analysis
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 μL |
| Detection Wavelength | 340 nm |
| Run Time | 15 minutes |
| Retention Time | Approximately 8.5 minutes |
Standard Preparation:
Sample Preparation:
The following Graphviz diagram illustrates the complete validation workflow for the this compound analytical method:
Diagram 1: this compound Analytical Method Validation Workflow. This diagram illustrates the sequential process for validating the analytical method, with feedback loops for addressing validation failures.
The following diagram details the specific analytical procedure for this compound quantification:
Diagram 2: this compound Analytical Method Procedure. This workflow details the complete analytical procedure from sample preparation through data reporting.
Any proposed changes to the validated analytical method must follow a formal change control procedure [2]. The change control process should include:
Revalidation of the this compound analytical method is required in the following circumstances [1] [2]:
The extent of revalidation depends on the nature of the changes. Minor changes may require only partial revalidation (e.g., verification of system suitability and critical performance parameters), while major changes necessitate full revalidation following the original validation protocol [1].
The validation of analytical methods for this compound is an essential component of pharmaceutical development and quality control. This comprehensive protocol provides detailed guidance on establishing method validation for this compound that complies with regulatory requirements and scientific principles. By following this protocol, laboratories can generate reliable, accurate, and reproducible data that supports the development, manufacturing, and commercialization of this compound-containing pharmaceutical products.
The method validation process should be thoroughly documented in a validation report that includes all experimental data, statistical analysis, and a definitive statement on the suitability of the method for its intended use. Proper documentation ensures traceability and facilitates regulatory submissions and inspections [1].
This compound (CAS # 18058-50-9) is a specialized chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol. Its molecular structure features a pyranopyridine core, specifically identified as 6-Methyl-1-Oxo-3,4,6,7-Tetrahydropyrano[4,3-D]Pyridine-5-Carboxaldehyde, which presents significant challenges for chromatographic separation due to the presence of multiple chiral centers and functional groups that can generate isomeric forms [1]. The compound's calculated physicochemical properties include a density of 1.274 g/cm³, boiling point of 441°C at 760 mmHg, and flash point of approximately 220.5°C, all of which influence its behavior in chromatographic systems [1].
The separation of this compound isomers represents a significant analytical challenge in pharmaceutical research and natural product chemistry. Isomers, possessing similar chemical and physical properties, often prove difficult to resolve, particularly when using conventional chromatographic methods [2]. This challenge is compounded when dealing with complex biological matrices or when seeking to quantify minor isomeric impurities in pharmaceutical formulations. The similar physicochemical properties of isomers result in nearly identical retention behaviors, requiring sophisticated method development strategies to achieve adequate resolution for accurate quantification.
Reversed-Phase Chromatography: This widely available technique utilizes a noncovalent association between the nonpolar stationary phase and the nonpolar moieties of analytes. The retention mechanism depends on the relative solubility of the analyte between the stationary phase and the mobile phase, which can be finely tuned to separate isomers with subtle differences in hydrophobicity [3]. The broad distribution of reversed-phase systems in bioanalytical laboratories makes them an attractive platform for method development.
Micro Circulatory Gas Chromatography (MCGC): Recently demonstrated for isomer separation, this innovative approach circulates analyte gases through multiple cycles of micro open tubular columns, effectively creating extended column lengths without excessive pressure requirements. The MCGC system has achieved effective column lengths up to 12.5 meters by circulating isomer gases for 25 cycles, representing the longest micro open tubular column length reported in any microfabricated GC system [2].
Two-Dimensional Liquid Chromatography: For particularly challenging separations, two-dimensional LC systems provide enhanced resolution by combining orthogonal separation mechanisms. Typically, the first dimension (often HILIC) provides initial separation, followed by comprehensive analysis using reversed-phase chromatography in the second dimension, often at nanoscale for improved sensitivity [3].
Table 1: Comparison of Chromatographic Techniques for Isomer Separation
| Technique | Resolution Capability | Analysis Time | Implementation Complexity | Best Applications |
|---|---|---|---|---|
| Reversed-Phase HPLC | Moderate to High | 15-60 minutes | Low to Moderate | Polar to moderate hydrophobic isomers |
| Micro Circulatory GC | High for volatile compounds | Variable (cycle-dependent) | High | Volatile structural isomers |
| HILIC | Moderate for polar isomers | 20-45 minutes | Moderate | Highly polar, charged isomers |
| 2D-LC | Very High | 60+ minutes | High | Complex mixtures with multiple isomers |
| Nano-LC | High with MS detection | 30-90 minutes | Moderate to High | Limited sample availability |
Table 2: Detection Methods Compatible with this compound Analysis
| Detection Method | Sensitivity | Selectivity | Compatibility with this compound | Sample Requirements |
|---|---|---|---|---|
| UV-Vis | Moderate | Low | Limited (absorbs at low wavelengths) | Pure, concentrated samples |
| Fluorescence | High | Moderate to High | Requires derivatization | Pre-column or post-column derivatization |
| Mass Spectrometry | High | High | Ideal for identification | Compatible with volatile buffers |
| Electrochemical | Moderate | Moderate | Dependent on functional groups | Clean samples |
Mobile Phase Preparation: Prepare 1 liter of each mobile phase component by adding 1.0 mL of LC-MS grade formic acid to 999 mL of HPLC grade water (Solvent A) and to 999 mL of HPLC grade acetonitrile (Solvent B). Filter through 0.22 μm nylon membrane and degas by sonication for 10 minutes under vacuum.
Column Equilibration: Condition the phenyl-ether column with initial mobile phase composition (60% Solvent A, 40% Solvent B) at a flow rate of 0.35 mL/min for 30 minutes or until stable baseline is achieved. Maintain column temperature at 25°C throughout the analysis.
Elution Program Implementation:
Sample Preparation: Dissolve this compound sample in appropriate solvent to achieve concentration of approximately 1 mg/mL. Filter through 0.22 μm PTFE syringe filter before injection. Use injection volume of 5-10 μL.
Analysis Parameters: Set flow rate to 0.35 mL/min, column temperature to 25°C, and autosampler temperature to 15°C. For UV detection, monitor at 254 nm and 280 nm; for MS detection, use positive ion mode with MRM transition m/z 194→136 for this compound.
Figure 1: Workflow for this compound Isomer Separation Method Development
For quantitative analysis of this compound isomers, construct calibration curves using reference standards if available. In the absence of reference standards, employ relative peak area quantification with normalization to 100%. Calculate resolution (Rs) between isomer peaks using the formula:
[ R_s = \frac{2(t_{R2} - t_{R1})}{w_1 + w_2} ]
where (t_{R1}) and (t_{R2}) are retention times of adjacent peaks, and (w_1) and (w_2) are their baseline peak widths. Aim for resolution ≥1.5 for baseline separation [4]. Calculate peak symmetry (asymmetry factor) to monitor peak shape quality, with ideal values between 0.9-1.2.
Achieving optimal separation of this compound isomers requires a systematic approach to method development. Begin with screening various stationary phases including C18, phenyl, phenyl-ether, and cyano-functionalized columns to evaluate selectivity differences. The phenyl-ether column has demonstrated particular effectiveness for challenging isomer separations due to its unique combination of π-π interactions and polar selectivity [4].
The incorporation of an extended isocratic hold at low organic phase concentration before initiating the gradient has proven highly effective for improving isomer resolution. This approach allows the sample to migrate more slowly through the column, enhancing separation between components before applying the gradient for elution [4]. Typically, a 20-minute isocratic segment at 40% organic phase can improve resolution by 15-25% compared to standard gradient methods.
Mobile phase composition significantly impacts isomer separation efficiency. The addition of volatile acids (0.1% formic acid) enhances peak shape and improves ionization in MS detection. Alternative mobile phase modifiers include:
Table 3: Method Parameters for Improved Isomer Separation
| Parameter | Standard Gradient | Optimized Method | Improvement |
|---|---|---|---|
| Initial Isocratic Hold | 0 min | 20 min | Allows slower migration for better separation |
| Gradient Slope | Standard | Shallow (0.175% B/min) | Enhanced resolution of closely eluting isomers |
| Flow Rate | 1.0 mL/min | 0.35 mL/min | Improved mass transfer & column efficiency |
| Resolution (Rs) | 1.4 | 1.75-1.9 | 25-35% improvement |
| Peak Symmetry | Broad peaks | Sharp, symmetric peaks | Better quantification accuracy |
Poor Peak Shape: Add 0.1% diethylamine to mobile phase for basic compounds, ensure mobile phase pH is appropriately controlled, or consider column temperature optimization between 25-40°C [4].
Insufficient Resolution: Extend the initial isocratic hold (up to 30 minutes), further reduce gradient slope, decrease flow rate to 0.2-0.35 mL/min, or test alternative stationary phases with different selectivity.
Long Analysis Time: After achieving resolution, optimize by gradually increasing gradient slope or flow rate while monitoring resolution parameters. Implement gradient steepness testing to identify the optimal balance between resolution and analysis time.
Retention Time Drift: Ensure mobile phase preparation consistency, maintain constant column temperature (±1°C), and allow sufficient equilibration time between runs (10-15 column volumes).
For comprehensive characterization of this compound isomers, orthogonal separation techniques provide verification of method specificity and purity assessment. These include:
Hydrophilic Interaction Liquid Chromatography (HILIC): Employ HILIC columns (e.g., amide, silica, or diol stationary phases) with acetonitrile-rich mobile phases (60-95% acetonitrile) containing ammonium formate or acetate. This technique offers different selectivity based on compound hydrophilicity and hydrogen bonding potential [3].
Porous Graphitized Carbon (PGC) Chromatography: Utilize PGC columns which provide unique separation mechanisms based on both hydrophobic and polar interactions, often capable of separating isomers that co-elute in reversed-phase systems [3].
For complex mixtures containing multiple this compound isomers and related impurities, comprehensive 2D-LC provides significantly enhanced peak capacity. A recommended approach combines HILIC separation in the first dimension with reversed-phase chromatography in the second dimension [3]. This configuration offers orthogonal separation mechanisms, with the first dimension separating by hydrophilicity and the second by hydrophobicity.
Coupling the chromatographic separation with mass spectrometry detection enables definitive identification of this compound isomers. Use electrospray ionization in positive ion mode with the following optimized parameters:
The chromatographic separation of this compound isomers represents a significant analytical challenge that can be successfully addressed through systematic method development. The optimized protocol presented herein, featuring a phenyl-ether stationary phase and extended initial isocratic segment followed by a shallow gradient, provides robust resolution of isomeric compounds. The incorporation of these method refinements typically improves resolution by 25-35% compared to conventional gradient elution methods [4].
For researchers encountering particularly challenging separations, the implementation of orthogonal techniques such as 2D-LC or complementary separation mechanisms (HILIC, PGC) can provide the additional resolution required for complete isomer characterization. The continuous advancement in chromatographic materials and instrumentation promises even greater capabilities for complex isomer separations in the future, potentially including the micro circulatory approaches recently demonstrated for gas chromatography [2].
The table below summarizes the fundamental identifying information for this compound found in the search results [1].
| Property | Description |
|---|---|
| Name | This compound [1] |
| CAS Registry Number | 18058-50-9 [1] |
| Molecular Formula | C₁₀H₁₁NO₃ [1] |
| Molecular Weight | 193.20 g/mol [1] |
| SMILES | CC1NC=C2C(=C1C=O)CCOC2=O [1] |
| InChI Key | GLNRAZLQBMAROT-UHFFFAOYSA-N [1] |
| Calculated Boiling Point | 441°C at 760 mmHg [1] |
| Calculated Flash Point | 220.5°C [1] |
| Calculated Density | 1.274 g/cm³ [1] |
While specific data is unavailable, here is a general framework for studying compound stability like this compound, based on standard analytical chemistry approaches. You would need to adapt and optimize these methods through experimentation.
Liquid Chromatography is a core technique for separating and quantifying compounds in a mixture, making it ideal for stability studies to detect the parent compound and its degradation products [2].
You would typically summarize your findings in a stability results table. Since specific data for this compound is unavailable, here is a hypothetical example of what it might look like.
Table: Hypothetical Stability of this compound (1 mg/mL) Over 30 Days This table is a template for how you could structure your experimental results.
| Solvent System | Storage Condition | Time Point | % this compound Remaining | Major Degradation Products Observed |
|---|---|---|---|---|
| Saline (pH 7.4) | 4°C (protected from light) | 30 days | [Data needed] | [Data needed] |
| Saline (pH 7.4) | 25°C (ambient light) | 30 days | [Data needed] | [Data needed] |
| Methanol | 25°C (protected from light) | 30 days | [Data needed] | [Data needed] |
| Buffer (pH 2.0) | 25°C (protected from light) | 30 days | [Data needed] | [Data needed] |
| Buffer (pH 9.0) | 25°C (protected from light) | 30 days | [Data needed] | [Data needed] |
The following diagram outlines the general workflow for a stability study, which you can adapt for this compound.
To obtain the specific data required, I suggest you:
The table below summarizes the known chemical and physical properties of Gentioflavin, which are foundational for developing an analytical method [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 18058-50-9 [1] [2] |
| Molecular Formula | C₁₀H₁₁NO₃ [1] [2] |
| Molecular Weight | 193.2 g/mol [1] [2] |
| Type of Compound | Alkaloids [1] [2] |
| Source | The herbs of Gentiana scabra Bunge [1] [2] |
| Appearance | Powder [1] |
| Storage | Desiccate at -20°C [1] |
| Purity | >=98% [2] |
Based on its solubility, here are guidelines for preparing stock solutions [1] [2].
| Solvent | Solubility | Notes |
|---|---|---|
| Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble [1] | For preparing stock solutions. |
| Concentration (Start) | Volume (Start) | Concentration (Final) | Volume (Final) |
|---|---|---|---|
| 1 mg/mL | X mL | Y μM | Z mL |
Since explicit protocols were not available, the following workflow is proposed based on common practices for the analysis of similar natural products. You will need to optimize conditions such as mobile phase composition, gradient programs, and detection wavelengths based on your specific instrumentation.
Diagram 1: A proposed analytical workflow for Gentioflavin, from sample preparation to data analysis.
The information presented here is a starting framework. The specific parameters for HPLC/UPLC, MS, and quantitative analysis are not available in the current literature search results and must be developed and validated in your laboratory. The provided Graphviz diagram visualizes a logical, standard workflow that you can adapt as your methods are established.
The table below summarizes the basic chemical information available for this compound, which is essential for preparing stock solutions and designing assays [1] [2].
| Property | Description |
|---|---|
| CAS Registry Number | 18058-50-9 [2] |
| Molecular Formula | C₁₀H₁₁NO₃ [2] |
| Molecular Weight | 193.20 g/mol [2] |
| Synonyms | 6-Methyl-1-Oxo-3,4,6,7-Tetrahydropyrano[4,3-D]Pyridine-5-Carboxaldehyde; 1-Keto-6-Methyl-3,4,6,7-Tetrahydropyrano[4,3-D]Pyridine-5-Carbaldehyde [2] |
Specific protocols for this compound are not available, but you can adapt standard cell culture and compound testing methodologies. The following workflow outlines a generalized approach for assessing compound effects in cell culture, which can be tailored for this compound.
Maintaining healthy and reproducible cell cultures is the foundation of any assay.
Proper preparation of the test compound is critical for accurate dosing.
These assays determine the cytotoxic or proliferative effects of this compound.
Based on your hypotheses, you can investigate specific cellular responses to this compound.
When planning your experiments with this compound, standardizing the following parameters will ensure reproducibility and meaningful results.
| Parameter | Considerations & Typical Range |
|---|---|
| Cell Seeding Density | Varies by cell line and vessel. Aim for 70-80% confluence at assay endpoint [5]. |
| This compound Concentration | Use a wide range (e.g., 1 µM - 100 µM) to establish a dose-response curve. |
| Treatment Duration | 24, 48, and 72 hours to assess time-dependent effects [3]. |
| Culture Model | 2D Monolayer (simple, high-throughput) or 3D Culture (more physiologically relevant for tissue-like structures) [8]. |
| Control Groups | Untreated cells, Vehicle control (e.g., 0.1% DMSO), Positive control (e.g., a known cytotoxic drug). |
Since direct protocols are unavailable, here are strategies to create your own:
When investigating a compound like Gentioflavine, the experimental approach typically progresses from broad screening to more specific mechanistic studies. The following workflow outlines this logical progression:
For initial activity screening, especially for antimicrobial properties, several well-established bioassays are used. The table below summarizes the most common methods [1].
| Method Type | Key Measurable Outputs | Typical Data Obtained | Advantages | Limitations |
|---|---|---|---|---|
| Agar Diffusion (e.g., Disk-Diffusion) | Zone of Inhibition (ZOI) in millimeters (mm) | Qualitative/Semi-quantitative data on compound diffusion and ability to inhibit microbial growth. | Technically simple, low cost, allows screening of multiple microbes simultaneously. | Difficulty in controlling compound concentration, results depend on compound diffusibility [1]. |
| Broth Dilution (Macro & Micro) | Minimum Inhibitory Concentration (MIC) in µg/mL or µM. Minimum Bactericidal Concentration (MBC). | Quantitative data on the lowest concentration that prevents visible growth. Confirmation of cidal vs. static effects. | Provides a definitive, quantitative measure of potency (MIC) [1]. | More labor-intensive and requires higher material consumption than diffusion methods. |
| Time-Kill Assay | Log10 reduction in Colony-Forming Units (CFU)/mL over time (e.g., 0-24 hours). | Kinetic data on the rate and extent of microbial killing, determining if the effect is bactericidal (≥3-log reduction) or bacteriostatic. | Provides detailed information on the kinetics of antimicrobial activity. | Requires significant labor and materials for multiple time-point plating and counting [1]. |
For a compound like this compound, after a positive result in a primary screen, determining the Minimum Inhibitory Concentration (MIC) is a critical next step.
Detailed Protocol: Broth Microdilution for MIC Determination
This is a standardized, quantitative method performed in 96-well microtiter plates [1].
Once basic antimicrobial activity is confirmed, research often moves towards understanding the compound's mechanism of action. This can be visualized as a network of potential interactions within a bacterial cell.
To investigate these mechanisms, specific in vitro assays are employed:
When designing your experiments with this compound, pay close attention to these parameters, as they are common sources of inconsistency between in vitro and in vivo results [3] [4].
| Factor | Consideration for this compound | Impact on Results |
|---|---|---|
| Solubility & Solvent | Determine the best solvent (e.g., DMSO, ethanol). Final solvent concentration in assays should be non-toxic to cells/microbes (typically ≤1%). | Poor solubility can lead to false negatives or precipitation. Solvent toxicity can confound results [4]. |
| Stability | Assess stability in culture media under incubation conditions (pH, temperature). | Degradation during the assay can lead to an underestimation of potency. |
| Cell Culture Conditions | Use validated, low-passage cells. Maintain consistent media (e.g., without phenol red, which can interfere [4]), serum, and substrata. | Phenotypic drift in cells can alter expression of drug targets, affecting reproducibility [4]. |
| Data Normalization | Include appropriate controls: positive control (known drug), negative control (solvent only), and blank. | Essential for distinguishing specific activity from non-specific effects and for accurate data analysis. |
It is crucial to recognize that in vitro activity does not guarantee in vivo efficacy. The controlled environment of a plate or flask lacks the complex pharmacokinetics (absorption, distribution, metabolism, excretion) and immune system interactions of a whole organism [3] [4]. A positive result in these protocols is a strong starting point for justifying more complex and costly in vivo studies.
A low extraction yield can stem from various factors. The table below outlines common problem areas, their potential causes, and corrective actions to consider.
| Problem Area | Potential Cause | Troubleshooting Action |
|---|---|---|
| Raw Material | Low concentration of Gentioflavine in source plant [1]; Incorrect plant part, harvest time, or authentication [1]. | Verify plant material quality, species, and organ used. Ensure proper drying (avoid high heat) and grinding to increase surface area [1]. |
| Extraction Solvent | Solvent polarity not optimal for this compound [2]. | Research this compound's chemical structure and polarity. Test a series of solvents (e.g., hexane, ethyl acetate, methanol, water) or solvent mixtures [2] [3]. |
| Extraction Technique | Inefficient method leading to incomplete compound recovery [2] [3]. | Compare techniques (e.g., maceration vs. reflux vs. ultrasound); modern methods like MAE or UAE often provide better yield and speed [2]. |
| Technical Parameters | Suboptimal temperature, time, or solvent-to-solid ratio [2]. | Optimize parameters: increase temperature (if compound is stable), extend time, or increase solvent volume [2]. Technique may be too harsh, degrading the compound [2]. |
To objectively assess your process, calculate the extraction efficiency. The most accurate formula considers the mass and concentration of the desired compound in both the input material and the final extract [4]:
Extraction Efficiency (%) = (Mass of Extract × Concentration of Desired Compound in Extract) / (Mass of Input Material × Concentration of Desired Compound in Input Material) × 100
Example Calculation: If you use 1000g of plant material with a 1% this compound concentration and obtain 80g of an extract with a 10% this compound concentration, your efficiency would be: (80g × 0.10) / (1000g × 0.01) × 100 = 80%
This calculation provides a true measure of your method's performance in isolating the target compound [4].
Once you have identified potential issues, you can implement these optimization strategies:
The following diagram summarizes the logical workflow for troubleshooting low extraction yield:
The following workflow provides a systematic approach to diagnosing and resolving HPLC resolution issues. Begin your assessment with the initial system checks and follow the path based on your observations.
Resolution (Rs) is a key parameter that measures how well two adjacent peaks in a chromatogram are separated [1]. Baseline resolution (Rs ≥ 1.5) ensures that you can accurately identify and quantify each analyte in your sample [1] [2]. Poor resolution can lead to co-elution, misidentification, and inaccurate quantification, which compromises data quality [2].
You can systematically improve resolution by optimizing several key parameters [2]. The table below summarizes the core parameters and their effects.
| Parameter | Effect on Resolution | How to Optimize |
|---|---|---|
| Column Chemistry | Impacts selectivity and efficiency [1] [3]. | Use a column with smaller particle sizes (e.g., sub-2µm for UHPLC) or a longer column to increase efficiency [2] [3]. Select a stationary phase chemistry that interacts differently with your analytes [1]. |
| Mobile Phase | Directly affects retention (k) and selectivity (α) [1] [2]. | Adjust pH: This is one of the most powerful tools for ionizable compounds like Gentioflavine [2] [3]. Modify organic solvent ratio: A lower % organic solvent generally increases retention and can improve resolution [2]. Change solvent type: e.g., switch from methanol to acetonitrile [3]. |
| Temperature | Affects retention time and peak shape [2] [3]. | Lower temperatures often increase retention and can improve resolution, but may lengthen run time. Find the optimal balance for your system [2]. |
| Flow Rate | Influences peak broadening [2]. | Decreasing the flow rate generally narrows peaks by allowing more time for mass transfer, thus improving resolution (though it increases analysis time) [2] [3]. |
This is critical for ionizable compounds. A small change in pH can drastically alter selectivity [2].
If your analytes have a wide range of polarities, a gradient elution is necessary [4].
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase [1] [5].
Ghost peaks are extra peaks that do not correspond to actual sample components, typically caused by contaminants in the mobile phase, sample carryover, or leaching from system components [5].
Peak splitting can result from several factors [6]:
A core concept for troubleshooting extraction issues is solvent polarity. A common problem is low extraction yield, which often stems from a polarity mismatch between the solvent and the target compound.
Polar vs. Nonpolar Solvents
| Solvent Type | Dipole Moment | Dielectric Constant | Examples | Dissolves |
|---|---|---|---|---|
| Polar Solvents | Large | High (e.g., >15) | Water, Methanol, DMSO, Acetone [1] | Polar and ionic compounds [1] |
| Nonpolar Solvents | Low or zero | Low (e.g., <5) | Hexane, Toluene, Chloroform, Diethyl Ether [1] | Nonpolar compounds [1] |
The dielectric constant is a particularly reliable measure of a solvent's polarity [1]. Since many flavonoids are polar compounds, a researcher using a nonpolar solvent like hexane would experience very low yields. The first troubleshooting step should be to verify that the solvent's polarity is appropriate for the target compound.
To help users move beyond trial-and-error, you can provide guidance on systematic optimization. One advanced method involves using a "map of solvent space" developed with Principal Component Analysis (PCA). This approach helps in selecting a diverse and representative set of solvents for screening by plotting them based on multiple physicochemical properties [2].
The workflow for this method can be summarized as follows:
For your FAQs, you can include a detailed methodology based on a published approach for extracting phenolic compounds [3]. This protocol integrates Pulsed Electric Fields (PEF) pre-treatment and Response Surface Methodology (RSM) for optimization.
Detailed Experimental Workflow:
Sample Preparation:
Cell Disruption Pre-treatment (Optional but Recommended):
Solid-Liquid Extraction (SLE):
Optimization via Response Surface Methodology (RSM):
To provide cutting-edge support, you can inform users about machine learning-based solubility prediction tools. These can drastically reduce laboratory screening time.
Here is a sample FAQ entry that directly addresses a common problem:
Q: My extraction yield for this compound is very low. What should I check? A: Follow this diagnostic path to identify the root cause:
This guide provides a structured approach to troubleshooting degradation issues for chemical compounds like Gentioflavine, drawing from established methodologies in pharmaceutical and food science research [1] [2].
Q1: What are the primary factors that cause compound degradation during storage?
Q2: How can I monitor the degradation of my compound over time?
Q3: My compound is degrading too fast. What initial steps should I take?
The following diagram illustrates a logical workflow for troubleshooting degradation issues, from initial analysis to solution implementation.
Here are detailed methodologies for key experiments to study and mitigate degradation.
Protocol 1: Determining Degradation Kinetics
This protocol describes how to set up a stability study to model how the compound degrades over time [1] [2].
Table 1: Example of First-Order Degradation Kinetics Data
| Time (days) | Concentration (µg/mL) | ln(Concentration) |
|---|---|---|
| 0 | 100.0 | 4.605 |
| 7 | 85.2 | 4.445 |
| 14 | 72.5 | 4.284 |
| 21 | 61.8 | 4.124 |
| 28 | 52.7 | 3.965 |
Protocol 2: Investigating the Effect of pH
This protocol assesses how the solution's pH affects degradation rate, which is critical for formulation [1].
For persistent degradation, more advanced investigative approaches may be required.
Issue: Rapid degradation even at low temperatures.
Issue: Unknown degradation products.
The following diagram maps a logical process for identifying degradation products and pathways, from hypothesis to confirmation.
Selecting the right extraction method is foundational. The table below compares common techniques, synthesizing information from the search results [1] [2] [3].
| Extraction Method | Principle | Key Advantages | Key Limitations | Suggested Application for Optimization |
|---|---|---|---|---|
| Maceration | Soaking plant material in solvent for mass transfer [2]. | Simple equipment, high extraction rate, flexible solvent choice [2]. | Time-consuming, uses large volumes of (often toxic) solvents [2] [3]. | Initial, low-cost studies; use with various solvent polarities. |
| Soxhlet Extraction | Continuous reflux and siphoning with pure solvent [2]. | Efficient mass transfer, thermal effect, low cost per sample [2]. | Long extraction time, thermal degradation of labile compounds, toxic solvents [2] [3]. | Benchmarking against other methods; extracting stable compounds. |
| Microwave-Assisted (MAE) | Microwave energy causes ionic conduction/dipole rotation, heating from within [3]. | Shorter time, less solvent, higher yield, avoids compound degradation [3]. | Equipment cost, optimization of parameters (power, time, temperature) required [3]. | Primary method for optimization; ideal for thermolabile compounds. |
| Ultrasound-Assisted (UAE) | Ultrasound waves cause cavitation, enhancing mass transport [3]. | Fast, cost-effective, lower temperatures, higher efficiency [3]. | Scalability challenges, potential for free radical formation. | Disrupting rigid cell walls to improve solvent access. |
| Supercritical Fluid (SFE) | Uses supercritical fluids (e.g., CO₂) as solvent [3]. | Fast extraction rates, high-quality extracts, green technology [3]. | High initial investment, complex operation. | Final-step purification; extracting non-polar compounds. |
Once a method is selected, fine-tuning these parameters is critical for maximizing recovery.
This protocol, adapted from general MAE principles [3], can serve as a template for designing your experiments.
Q1: My recovery rates are consistently low across different methods. What could be the issue?
Q2: I am seeing degradation of my target compound in my extracts. How can I prevent this?
Q3: What is the biggest advantage of using modern techniques like MAE over traditional methods?
The following flowchart can help diagnose specific issues during method development.
Developing a reliable HPLC method involves a systematic process to separate the target compound from complex mixtures. The following workflow outlines the key stages and decision points.
Key Steps in the Workflow:
Once a method is developed, it must be validated to prove it is suitable for its intended purpose. The International Conference on Harmonisation (ICH) guidelines define the key parameters below [6] [1].
| Validation Parameter | Experimental Protocol & Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity [6] [1] | Inject blank, placebo, standard, and sample. Confirm no interference at the retention time of this compound. Perform forced degradation to show the method can separate degradants. | Peak purity of this compound should pass (Purity index > threshold). No co-elution with impurities [6]. |
| Accuracy [6] | Spike a placebo with known amounts of this compound standard at multiple levels (e.g., 80%, 100%, 120%). Calculate % recovery of the known amount. | Recovery should be between 98.0% and 102.0% [6]. |
| Precision [6] [1] | Repeatability: Analyze 6 sample preparations at 100% concentration. Intermediate Precision: Repeat the test on a different day, with a different analyst or instrument. | Relative Standard Deviation (RSD) of % assay from the six results should be NMT 2.0% [6]. | | Linearity & Range [6] | Prepare standard solutions at different concentrations (e.g., 50% to 150% of target). Plot concentration vs. peak area and perform linear regression. | Correlation coefficient (r) should be ≥ 0.999 [6]. | | LOD & LOQ [6] | Prepare diluted standards and measure signal-to-noise ratio. | LOD: S/N ≈ 3. LOQ: S/N ≈ 10 [6]. | | Robustness [1] | Deliberately vary method parameters (e.g., flow rate ±0.1 mL/min, temperature ±2°C, mobile phase pH ±0.1). Evaluate impact on system suitability. | Method should remain valid and meet all system suitability criteria despite small, intentional changes [1]. |
Here are solutions to frequently encountered problems during method development and routine use.
| Problem | Possible Causes | Troubleshooting Steps |
|---|
| Poor Peak Shape (Tailing) | - Active sites on column
Q1: My this compound peak is co-eluting with another compound. How can I improve resolution? First, try a shallower gradient in your mobile phase. If that doesn't work, consider switching to a different type of column. The application of a C8 column or a column with a different particle chemistry can significantly alter selectivity and improve separation [2] [4].
Q2: Why is method validation crucial, and which parameters are mandatory? Validation demonstrates that your analytical procedure is scientifically sound and suitable for its intended use, which is a regulatory requirement. According to ICH guidelines, the mandatory parameters for a quantitative impurity method include specificity, accuracy, precision, linearity, and range [6] [1].
Q3: How do I make my HPLC method more robust? During development, perform robustness testing using a statistical design of experiments (DoE). By deliberately varying critical parameters (like flow rate, temperature, mobile phase composition) and analyzing their effect, you can identify which parameters need tight control and establish a method that is reliable under normal operational variations [1].
Q4: What is the purpose of forced degradation studies? Forced degradation, or stress testing, helps establish the stability-indicating power of your method. It ensures the method can detect and separate this compound from its degradation products, which is vital for assessing the stability of your drug substance or product over time [1].
The core challenge in isomer separation, applicable to compounds like Gentioflavine, involves distinguishing between molecules with identical molecular formulas but different 3D structures. The following table summarizes the primary techniques used.
| Technique | Core Principle | Key Instrumentation | Best for Separating... |
|---|---|---|---|
| Ion Mobility Spectrometry (IMS) [1] | Separates ions based on their size/shape (collision cross-section) as they drift through a buffer gas. | Vocus CI-IMS-TOF (often coupled with Mass Spectrometry) | Isomers and isobars with differing shapes/rotational structures [1]. |
| Chiral Chromatography [2] | Uses a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes with different stabilities for each enantiomer. | HPLC or GC with a Chiral Column | Enantiomers (chiral molecules), crucial for pharmaceuticals [2]. |
| Crystallization [3] | Exploits differences in solubility at varying temperatures and pressures to isolate a specific isomer. | Crystallization reactors | Isomers with distinct melting points and crystal lattice energies [3]. |
| Adsorption [3] | Utilizes a solid adsorbent with higher selectivity for the target isomer via specific molecular interactions. | Adsorption columns | Isomers from complex mixtures based on affinity (e.g., separating 2,6-diisopropylnaphthalene) [3]. |
Here are solutions to common problems encountered during isomer separation experiments.
Q1: Our mass spectrometry data shows a single peak, but we suspect isomeric interference. How can we confirm and resolve this?
Q2: How can we achieve real-time monitoring of changing isomeric ratios in a reaction?
Q3: How do we select the right Chiral Stationary Phase (CSP) for separating enantiomers?
| CSP Type | Primary Chiral Recognition Mechanism | Ideal For Analytes That... |
|---|---|---|
| Type I | Attractive interactions (e.g., H-bonding, π-π stacking) [2]. | ...have groups capable of forming hydrogen bonds or dipole-dipole interactions. |
| Type II | Attractive interactions combined with inclusion complexes [2]. | ...can fit into the chiral cavities of the CSP (e.g., on cyclodextrin-based phases). |
| Type III | Inclusion complexes in chiral cavities [2]. | ...are rigid and can be encapsulated (common with cyclodextrins). |
| Type IV | Form metal diastereomeric complexes (Chiral Ligand Exchange Chromatography) [2]. | ...are typically amino acids or other chelating compounds. |
| Type V | Use protein-based CSPs with polar/hydrophobic interactions [2]. | ...are a broad range of chiral compounds, but conditions must be carefully optimized. |
This general workflow can guide your method development for separating challenging isomers like this compound. The DOT script below creates a visual representation of this process.
Diagram Title: Isomer Separation Strategy Workflow
While this compound specifics were unavailable, the principles of Ion Mobility Spectrometry for shape-based separation and Chiral Chromatography for enantiomers are universally applicable. The choice of technique fundamentally depends on the nature of the isomeric interference—whether it arises from structural differences in shape or chirality.
This table summarizes common issues and evidence-based solutions to improve your LC-MS sensitivity. [1]
| Problem Area | Specific Issue | Proposed Solution & Rationale |
|---|---|---|
| Solvents & Additives | High chemical noise/background; adduct formation. | Use LC-MS grade solvents and volatile buffers (e.g., ammonium formate/acetate). Avoid non-volatile buffers (phosphates, borates) and minimize TFA, which causes severe ion suppression [1]. |
| Sample & System | Contamination from labware or system. | Avoid plasticware that leaches plasticizers. Clean equipment with MS-grade solvents. Use smaller i.d. columns (e.g., 2.1 mm vs. 4.6 mm) to increase analyte concentration at detection [1]. |
| Chromatography | Poor peak shape; band broadening; column bleed. | Minimize all system dead volume. Use a guard column. Condition new columns with multiple gradients to minimize "column bleed" that elevates background noise [1]. |
| Ionization (ESI) | Signal instability with high aqueous mobile phase. | For >80% aqueous mobile phase, add a make-up flow of organic solvent post-column or use a post-column solvent split to stabilize the electrospray [1]. |
Here are two detailed methodologies you can implement to significantly boost sensitivity.
For large molecules that form multiple charge states, SMRM can boost sensitivity by summing signals across different precursor-to-product ion transitions, counteracting the signal dilution from charge state distribution. [2]
[M+H]⁺, [M+2H]²⁺).m/z 395 [M+H]⁺ and m/z 198 [M+2H]²⁺, you would create transitions for 395 > 177 and 198 > 177, then sum their intensities.A robust SPE protocol effectively removes salts and matrix interferents, reducing ion suppression and concentrating the analyte. [2] [1]
The following diagram visualizes the logical pathway to diagnose and address sensitivity issues, incorporating the strategies discussed above.
Q: Why is solubility a critical parameter in drug development and bioassays?
Adequate solubility of an Active Pharmaceutical Ingredient (API) is fundamental for drug development. It is a key determinant of a compound's bioavailability, which is the extent and rate at which the drug reaches the systemic circulation. Poor solubility directly limits dissolution rate and absorption, leading to a limited therapeutic effect [1]. Furthermore, in a bioassay context, poor solubility can cause inconsistent dosing, precipitation, and inaccurate results, ultimately compromising the validity of your experimental data.
The Biopharmaceutical Classification System (BCS) is a useful model for understanding these challenges. It categorizes compounds based on their solubility and permeability characteristics [1]:
Q: What are the common techniques to improve the solubility of a poorly soluble compound like Gentioflavine?
Several advanced formulation techniques can be employed to overcome limited drug solubility. The table below summarizes some of the most effective methods:
| Technique | Mechanism of Action | Key Considerations |
|---|---|---|
| Amorphous Solid Dispersions | Incorporates the API into a polymer matrix, maintaining it in a higher-energy amorphous state which exhibits improved aqueous solubility compared to its crystalline form. | Techniques include hot melt extrusion or spray drying. Requires knowledge of API thermal stability [1]. |
| Cyclodextrin Complexation | The lipophilic API forms an inclusion complex within the hydrophobic pocket of a cyclodextrin molecule. The hydrophilic outer surface of the cyclodextrin makes the overall complex water-soluble [1]. | Effective for enhancing aqueous solution stability and bioavailability for several routes of administration. |
| Nanomilling | A top-down approach that reduces API particle size to the 100s of nm range. This drastically increases the surface area-to-volume ratio, leading to a higher dissolution rate [1]. | Considered a nearly universal approach. Requires stabilizers to prevent particle agglomeration or Ostwald Ripening. Highly scalable. |
| pH Modification | Adjusts the micro-environmental pH to favor the ionized, more soluble form of the API. | Suitable for ionizable compounds. Must be physiologically compatible [1]. |
| Salt Formation | Creates a salt form of the API, which typically has higher solubility than the parent acid or base. | Depends on the ionizable functional groups present in the API molecule [1]. |
Q: What initial experiments should I perform to diagnose and characterize solubility issues?
Before implementing advanced techniques, a systematic diagnostic protocol is essential. The following workflow outlines the key steps and decision points for troubleshooting poor solubility in a bioassay. This process helps to systematically identify the nature of the problem and guides you toward an appropriate solution.
Troubleshooting Steps:
Q: Beyond the compound itself, what other factors in my bioassay method could affect results?
The reliability of your bioassay depends heavily on consistent methodology. Variations in protocol execution can introduce significant variability, making it difficult to interpret solubility and efficacy data.
The table below outlines common issues affecting experimental reproducibility and their general solutions. You can populate this structure with Gentioflavine-specific details as they become available [1].
| Issue | Potential Causes | Recommended Solutions & Best Practices |
|---|---|---|
| Inconsistent biological results | Use of unvalidated/contaminated biological materials (e.g., cell lines); Variable sample quality [1]. | Use authenticated, low-passage cell lines; Characterize and record sample source and handling; Include positive/negative controls. |
| Poor data analysis & statistics | Incorrect application or understanding of statistical methods; Lack of proper training in data interpretation [1]. | Train researchers on statistical methods and study design; Pre-define statistical plans and endpoints; Consult with a biostatistician. |
| Inability to replicate published protocols | Lack of access to original raw data; Incomplete or vague methodology descriptions [1]. | Practice providing thorough descriptions of methods, including equipment, reagents, and all critical steps [1]. Adopt a structured framework like the SIRO model to document protocols [2]. |
| Unreliable reagent performance | Lot-to-lot variability of reagents like antibodies; Reagents not stored or handled correctly [3]. | Use validated reagents wherever possible; Record product lot numbers; Perform calibration experiments for critical reagents. |
To further illustrate how a detailed protocol can be structured to enhance clarity and reproducibility, the diagram below outlines a generic workflow for an experimental process. You can use this as a template to define specific steps for this compound experiments.
Here are some hypothetical FAQs modeled on common reproducibility concerns. The answers are based on general best practices.
Q1: What are the critical steps in a this compound treatment assay that are most prone to variability?
Q2: Our results from a this compound experiment showed high standard deviation. How can we improve consistency?
Q3: Where can I find the original raw data for the key papers on this compound's mechanism of action?
While direct data on gentioflavine is unavailable, the process for validating the bioactivity of a plant-derived compound generally follows a structured pathway. The diagram below outlines the key stages from initial discovery to final application.
Based on studies of similar compounds like genistein, validating bioactivity involves a suite of biochemical and cellular assays [1]. The table below summarizes common assay types and their purposes.
| Assay Category | Specific Assay Types | Key Measured Parameters | Purpose in Validation |
|---|---|---|---|
| Binding & Affinity | Radioligand binding, Surface Plasmon Resonance (SPR) | Dissociation constant (Kd), Inhibition constant (Ki) | Quantifies direct interaction with the molecular target [1]. |
| Functional Activity | Enzyme activity (Kinase, Topoisomerase), Cell-based reporter assays | IC50, EC50 | Measures effect on target's biochemical or cellular function [1]. |
| Cellular Phenotypic | Cell proliferation, Apoptosis, Cell cycle analysis, Cytotoxicity (MTT/XTT) | GI50, LC50 | Determines phenotypic consequences in live cells [1]. |
| ADME/Tox | Metabolic stability (microsomes), Caco-2 permeability, hERG inhibition, Cytokine testing | Half-life, Permeability, IC50 | Evaluates drug-like properties and safety profile [2]. |
Detailed experimental protocols vary by assay, but generally follow these steps [2]:
For a compound like this compound, researchers can leverage large public bioactivity databases to gain insights or build predictive models.
Understanding a compound's mechanism of action often involves mapping its effects onto signaling pathways. Computational tools can help reconstruct and visualize these pathways.
The diagram below illustrates a generic workflow for using these computational tools to generate hypotheses about a compound's mechanism of action.
Since direct data is unavailable, I suggest the following research strategy:
While not specific to Gentioflavine, the following table summarizes key modern extraction methods discussed in the scientific literature, which are relevant for extracting sensitive phytochemicals [1] [2] [3].
| Extraction Method | Basic Principle | Key Advantages | Key Disadvantages | Typical Applications |
|---|---|---|---|---|
| Supercritical Fluid Extraction (SFE) [1] | Uses supercritical fluids (e.g., CO₂) as solvent. | Rapid, minimal organic solvent, preserves thermally labile compounds, tunable selectivity [1]. | High setup cost, technical expertise required [1]. | Oils, fragrances, thermolabile bioactives [1]. |
| Microwave-Assisted Extraction (MAE) [1] | Uses microwave energy to heat solvents and sample rapidly. | Rapid extraction, small solvent volume, low cost [1]. | High pressure/temperature, limited sample size, can be non-selective [1]. | Plant metabolites, antioxidants. |
| Ultrasound-Assisted Extraction (UAE) [1] | Uses ultrasonic waves to disrupt cell walls via cavitation. | Rapid extraction, small solvent volume, low cost [1]. | Can be non-selective, potential for free radical formation [1]. | Enhancing yield in traditional solvent extraction. |
| Accelerated Solvent Extraction (ASE) [4] | Uses high temperature and pressure with liquid solvents. | Efficient, automated, faster than traditional methods like Soxhlet [4]. | Uses organic solvents, high pressure/temperature required. | Lipids, polymers, environmental samples [4]. |
| Instantaneous Controlled Pressure Drop (DIC) [3] | Applies steam pressure followed by instant vacuum drop. | Very fast, low energy, prevents thermal degradation, high yield [3]. | Emerging technology, scalability to be fully demonstrated [3]. | Essential oils from plant materials [3]. |
Here are generalized protocols for two of the most promising green extraction methods based on the search results. You would need to optimize parameters like temperature, pressure, and solvent for this compound specifically.
Protocol 1: Supercritical Fluid Extraction (SFE) with CO₂ [1] This protocol is ideal for thermolabile compounds and allows for high selectivity.
Protocol 2: Accelerated Solvent Extraction (ASE) [4] This method uses conventional solvents but with higher efficiency and speed.
The following diagram outlines a logical workflow for designing an experiment to compare the efficiency of different extraction methods for this compound.
For a purity validation guide, a core component is a well-developed and characterized High-Performance Liquid Chromatography (HPLC) method. The table below summarizes the key parameters you would validate, based on International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Experimental Protocol & Purpose | Acceptance Criteria (Example) |
|---|---|---|
| Specificity | Inject blank, standard, and sample. Ensure baseline separation of Gentioflavine from impurities/degradants; confirm no interference [1]. | Resolution ≥ 1.5 between Gentio-flavine and closest impurity peak [2]. |
| Linearity & Range | Prepare & analyze this compound standard at 5+ concentrations. Plot area vs. concentration; evaluate with correlation coefficient (R²) [1]. | R² ≥ 0.998 [2]. |
| Accuracy (Recovery) | Spike known amounts of this compound into a placebo matrix at multiple levels (e.g., 50%, 100%, 150%). Calculate % recovery [1]. | % Recovery between 98-102% [2]. |
| Precision | Repeatability: Analyze multiple preparations of 100% test concentration (n=6). Intermediate Precision: Perform analysis on different day/different analyst [1]. | %RSD ≤ 1.0% for repeatability; ≤ 2.0% for intermediate precision [2]. |
| Limit of Detection (LOD) / Quantification (LOQ) | Determine based on Signal-to-Noise Ratio (S/N). Inject diluted standards and measure S/N [1]. | LOD: S/N ≈ 3:1 LOQ: S/N ≈ 10:1 [1] |
This protocol is adapted from a validated method for phytoestrogenic flavonoids, which are structurally similar to this compound [2].
Using a UV-Vis spectrophotometer is crucial for selecting the optimal detection wavelength for HPLC [3].
To ensure the reliability and acceptance of your data, adhere to these practices:
The antioxidant capacity of flavonoids, which includes compounds like Gentioflavine, is largely determined by their molecular structure. Key factors include the number and arrangement of hydroxyl (-OH) groups and the presence of a conjugated π-electron system [1] [2].
Researchers typically use a battery of in vitro assays to evaluate this activity, each based on different mechanisms. The table below summarizes the most common methods.
| Assay Name | Mechanism | Key Reagents | Detection Method | What It Measures |
|---|---|---|---|---|
| DPPH [3] [4] [5] | Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET) | DPPH• radical | Spectrophotometry (Absorbance at 515 nm) | Free radical scavenging ability |
| ABTS [3] [5] [6] | Single Electron Transfer (SET) | ABTS•+ radical | Spectrophotometry (Absorbance at 734 nm) | Radical cation scavenging capacity |
| FRAP [3] [7] [5] | Single Electron Transfer (SET) | Fe³⁺-TPTZ complex | Spectrophotometry (Absorbance at 593 nm) | Reducing power of antioxidants |
| ORAC [3] [5] [6] | Hydrogen Atom Transfer (HAT) | AAPH (radical generator), Fluorescein | Fluorescence spectroscopy | Inhibition of peroxyl radical oxidation |
The following diagram illustrates the general workflow for conducting and analyzing these antioxidant assays.
Flavones are a significant subgroup of flavonoids with a wide range of reported biological activities, including anticancer, antimicrobial, and antioxidant properties [1] [2]. The table below summarizes key natural and synthetic flavones and their documented anticancer mechanisms.
Table 1: Bioactive Flavones and Their Anticancer Mechanisms
| Compound Name | Type | Key Anticancer Targets & Mechanisms | Experimental Evidence |
|---|---|---|---|
| Myricetin [1] | Natural Flavone | Inhibits enzymes like PKC, CK2, PIM-1; antioxidant; induces cell cycle arrest & apoptosis [1]. | In vitro studies on tumor cells [1]. |
| Apigenin [1] | Natural Flavone | Regulates inflammatory pathways (Nrf2, NF-κB); antioxidant [1]. | In vitro studies [1]. |
| Nobiletin [1] | Natural Flavone | Regulates inflammatory pathways (Nrf2, NF-κB) [1]. | In vitro studies [1]. |
| Flavopiridol [2] | Synthetic Flavone | First known cyclin-dependent kinase (CDK) inhibitor; induces cell cycle arrest [2]. | Approved as an orphan drug for leukemia in Europe [2]. |
| Genkwanin [1] | Natural Flavone (structurally related) | Served as a lead structure for designing new anticancer flavone analogs [1]. | Design and evaluation of new analogs [1]. |
| Wogonin [3] | Natural Flavone | Listed as a common flavone; specific anticancer mechanisms are an active research area [3]. | Various preclinical studies [3]. |
The methodologies used to study flavone efficacy are standardized in pharmacological research. Here are detailed protocols for key experiments cited in the literature [1]:
1. Cytotoxicity and Antiproliferative Assays
2. Enzyme Inhibition Assays (e.g., Kinase Assays)
3. Cell Cycle Analysis by Flow Cytometry
4. Apoptosis Detection Assays
The diagram below illustrates key signaling pathways that flavones like myricetin and apigenin are known to modulate, contributing to their anticancer and anti-inflammatory effects [1].
The table below summarizes the core performance parameters that should be evaluated during the validation of an analytical method, such as one for quantifying Gentioflavine. These parameters ensure the method is reliable, reproducible, and fit for its intended purpose [1].
| Parameter | Description | Typical Acceptance Criteria (Examples) |
|---|---|---|
| Trueness | Closeness of agreement between the average value obtained from a series of test results and an accepted reference value [1]. | Recovery rates should be within a specified range (e.g., 90-110%). |
| Precision | Closeness of agreement between independent test results obtained under stipulated conditions. Often measured as Repeatability (same lab, same operator) and Reproducibility (different labs, operators, equipment) [1]. | Expressed as Relative Standard Deviation (RSD). Reproducibility RSD should be below an agreed limit (e.g., <15%). |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components [1]. | The method should distinguish this compound from structurally similar compounds. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions [1]. | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with acceptable precision and trueness [1]. | Typically a signal-to-noise ratio of 10:1 and a precision RSD <20%. |
| Dynamic Range | The interval between the upper and lower concentrations of analyte in the sample for which the method has suitable levels of precision, trueness, and linearity [1]. | The calibration curve must be linear and meet acceptance criteria for trueness and precision across this range. |
| Linearity | The ability of the method to obtain test results that are directly proportional to the concentration of analyte in the sample within a given range. | Correlation coefficient (R²) should be >0.99. |
While specific protocols for this compound are not available in the search results, the general workflow for validating a quantitative method like High-Performance Liquid Chromatography (HPLC) would involve the following stages, adapted from general quality control practices [1]:
The following diagram illustrates the logical sequence and key decision points in the inter-laboratory validation process.